molecular formula C19H12N2O3 B12794347 Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol CAS No. 28560-95-4

Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol

Cat. No.: B12794347
CAS No.: 28560-95-4
M. Wt: 316.3 g/mol
InChI Key: WZGLLGFNWAQZNW-UHFFFAOYSA-N
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Description

Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol: is a complex organic compound characterized by a spiro linkage between an indazole and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the formation of the spiro linkage.

Industrial Production Methods

Industrial production of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage chemistry and developing new synthetic methodologies.

Biology

In biological research, this compound is explored for its potential biological activities. Studies may investigate its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is evaluated for its potential therapeutic applications. This includes its use as a lead compound in drug discovery and development, particularly for targeting specific diseases.

Industry

In industry, the compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dione
  • Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethanol
  • Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethoxy

Uniqueness

Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is unique due to its specific hydroxyl functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

28560-95-4

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

spiro[indazole-3,9'-xanthene]-4,7-diol

InChI

InChI=1S/C19H12N2O3/c22-13-9-10-14(23)18-17(13)19(21-20-18)11-5-1-3-7-15(11)24-16-8-4-2-6-12(16)19/h1-10,22-23H

InChI Key

WZGLLGFNWAQZNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5N=N3)O)O

Origin of Product

United States

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